
A-769662
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme involved in cellular energy homeostasis. This compound is known for its ability to allosterically bind to the β and γ subunits of AMPK and inhibit its dephosphorylation on Thr172 . This compound has been extensively studied for its potential therapeutic applications, particularly in metabolic disorders and inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-769662 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization to ensure its purity and potency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
A-769662 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Metabolic Regulation
AMPK Activation and Metabolic Homeostasis
A-769662 functions primarily as an allosteric activator of AMPK, particularly the β1-containing complexes. This activation leads to various metabolic effects, including enhanced glucose uptake and fatty acid oxidation. Studies have shown that this compound can stimulate AMPK phosphorylation, which subsequently promotes the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4) in skeletal muscle and adipose tissue .
Table 1: Effects of this compound on Metabolic Parameters
Parameter | Effect of this compound | Reference |
---|---|---|
AMPK Phosphorylation | Increased | |
Glucose Uptake | Enhanced (with other agents) | |
Fatty Acid Oxidation | Increased | |
Insulin Sensitivity | Improved |
Cardiovascular Protection
Ischemia-Reperfusion Injury
this compound has been shown to protect cardiac tissues during ischemia-reperfusion injury by enhancing AMPK activity. In cardiomyocytes, this compound promotes glucose uptake under ischemic conditions when combined with classical AMPK activators like metformin or oligomycin. This synergistic effect helps mitigate reactive oxygen species (ROS) production and cell death during ischemic episodes .
Case Study: Cardiac Protection
In a study involving isolated perfused hearts, this compound was administered prior to inducing ischemia. Results indicated a significant reduction in infarct size compared to control groups, highlighting its potential for therapeutic use in cardiac events .
Cancer Research
Chemoresistance in Breast Cancer
Recent research indicates that this compound can sensitize breast cancer cells to chemotherapy agents by modulating AMPK pathways. The compound enhances the efficacy of chemotherapeutics like doxorubicin by overcoming chemoresistance mechanisms in cancer stem cells .
Table 2: this compound in Cancer Treatment
Cancer Type | Mechanism | Outcome | Reference |
---|---|---|---|
Breast Cancer | Sensitizes to chemotherapy | Enhanced anti-proliferative effect | |
Osteoblasts | Protects against oxidative stress | Reduced apoptosis |
Neuroprotection
Potential in Neurodegenerative Diseases
this compound has shown promise in models of neurodegenerative diseases by activating AMPK pathways that promote neuronal survival and reduce inflammation. Its ability to modulate energy metabolism may offer protective effects against conditions such as Alzheimer's disease .
Case Study: Neuroprotective Effects
In animal models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta accumulation, suggesting its potential as a therapeutic agent .
Bone Health
Protection Against Osteonecrosis
Research indicates that this compound can protect osteoblasts from hydrogen peroxide-induced apoptosis, suggesting its role as an anti-osteonecrosis agent. The compound enhances AMPK activation, which is crucial for cell survival under oxidative stress conditions .
Table 3: Protective Effects on Osteoblasts
Mechanism of Action
A-769662 exerts its effects by directly activating AMPK. It mimics the effects of AMP by allosterically activating AMPK and inhibiting its dephosphorylation. This leads to the phosphorylation of downstream targets such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism. The activation of AMPK by this compound results in various physiological effects, including increased glucose uptake and inhibition of fatty acid synthesis .
Comparison with Similar Compounds
A-769662 is unique in its ability to selectively activate AMPK heterotrimers containing the β1 subunit. Similar compounds include:
Metformin: A widely used antidiabetic drug that activates AMPK indirectly by increasing cellular AMP levels.
Phenformin: Another antidiabetic drug with a similar mechanism of action to metformin.
A-592107: A compound structurally related to this compound that also activates AMPK .
This compound stands out due to its direct and specific activation of AMPK, making it a valuable tool for studying the physiological roles of this enzyme and its potential therapeutic applications.
Biological Activity
A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This compound, belonging to the thienopyridone family, has garnered attention for its diverse biological activities, particularly in metabolic regulation and potential therapeutic applications.
This compound primarily activates AMPK by binding to the β1 subunit of the enzyme, promoting its phosphorylation and subsequent activation of downstream targets. Notably, it exhibits selectivity towards β1-containing AMPK complexes, which are prevalent in skeletal muscle and other tissues . The compound's activation mechanism is distinct from traditional AMPK activators since it does not rely solely on increasing AMP levels but rather enhances the kinase's activity through allosteric modulation .
Effects on Metabolism
The biological effects of this compound are multifaceted:
- Glucose Uptake : In skeletal muscle, this compound enhances glucose uptake through a phosphoinositide 3-kinase (PI3K)-dependent pathway, independent of AMPK activation . This effect was observed in studies where glucose uptake increased significantly in response to higher concentrations of the compound.
- Fatty Acid Synthesis : this compound inhibits fatty acid synthesis with an IC50 value of 3.2 μM, demonstrating its potential to influence lipid metabolism .
- Impact on Na⁺-K⁺-ATPase Activity : Interestingly, this compound directly inhibits Na⁺-K⁺-ATPase activity in skeletal muscle cells, which raises questions about its specificity as an AMPK activator . This inhibition occurs at concentrations that also activate AMPK, highlighting potential off-target effects.
In Vivo Studies
In vivo studies have shown that this compound decreases plasma glucose and triglyceride levels, indicating its potential for managing metabolic disorders such as diabetes . Moreover, it has been reported to inhibit the proliferation of mesenchymal stem cells and impede the reprogramming of mouse embryonic fibroblasts into induced pluripotent stem cells (iPSCs) .
Table 1: Summary of Biological Activities of this compound
Biological Activity | Effect | IC50/EC50 |
---|---|---|
AMPK Activation | Enhances phosphorylation | EC50 = 0.8 μM |
Glucose Uptake | Increases uptake in skeletal muscle | Significant at 500 μM |
Fatty Acid Synthesis | Inhibition | IC50 = 3.2 μM |
Na⁺-K⁺-ATPase Activity | Direct inhibition | IC50 = 57 μM (rat) |
Plasma Glucose Levels | Decreased | - |
Mesenchymal Stem Cell Proliferation | Inhibition | - |
Case Studies
- Skeletal Muscle Response : Research involving mouse models demonstrated that this compound significantly increased glucose uptake in soleus muscles but not in extensor digitorum longus (EDL), suggesting tissue-specific responses to the compound .
- Na⁺-K⁺-ATPase Inhibition : A study highlighted that this compound decreased the cell surface abundance of Na⁺-K⁺-ATPase in L6 skeletal muscle cells, indicating a direct inhibitory effect that operates independently from AMPK activation .
- Metabolic Regulation : Another investigation showed that this compound could lower plasma triglyceride levels and potentially serve as a therapeutic agent for metabolic syndrome .
Properties
IUPAC Name |
3-[4-(2-hydroxyphenyl)phenyl]-4,6-dioxo-7H-thieno[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,14,23H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETSDIJERJUOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=O)C(C(=O)N4)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.